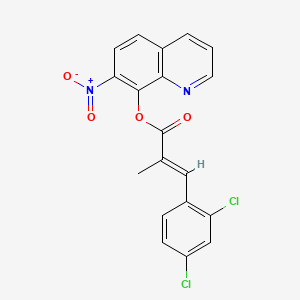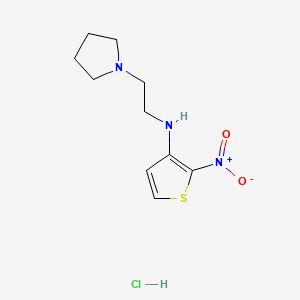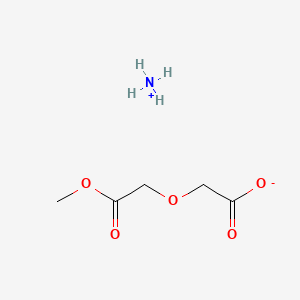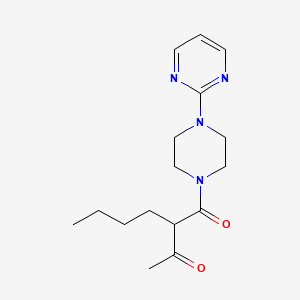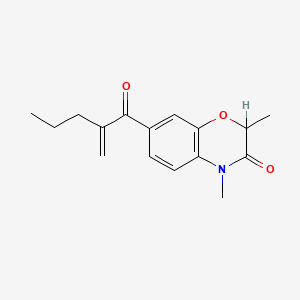
2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is an organic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoxazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dimethyl groups: This step often involves alkylation reactions using methylating agents.
Attachment of the 2-methylene-1-oxopentyl side chain: This can be done through a series of reactions such as aldol condensation, followed by reduction and dehydration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Pharmaceutical research could explore its potential as a drug candidate for treating various diseases, given the biological activity of benzoxazinones.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” would depend on its specific biological target. Generally, benzoxazinones can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2-methylene-1-oxopentyl side chain.
7-(2-Methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2,4-dimethyl groups.
2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain.
Uniqueness
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is unique due to the presence of both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain
Properties
CAS No. |
135420-31-4 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2,4-dimethyl-7-(2-methylidenepentanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H19NO3/c1-5-6-10(2)15(18)12-7-8-13-14(9-12)20-11(3)16(19)17(13)4/h7-9,11H,2,5-6H2,1,3-4H3 |
InChI Key |
WKXMVMYUQRBVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


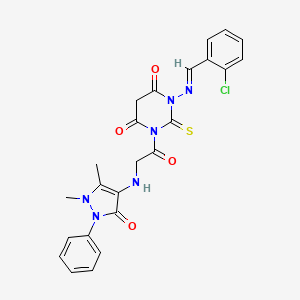

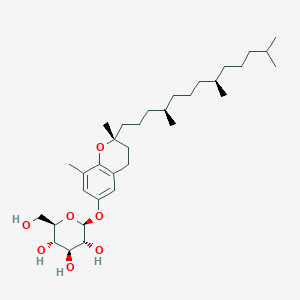
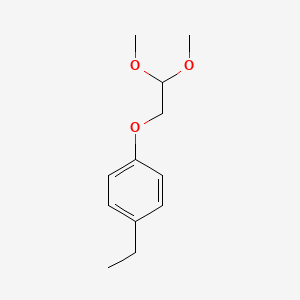
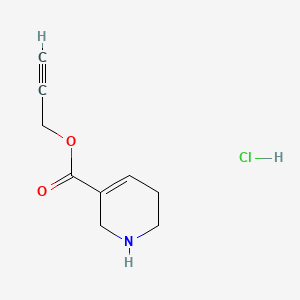
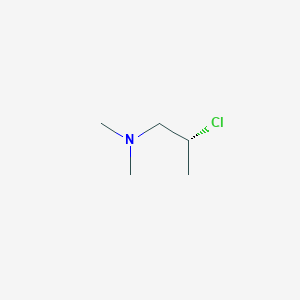
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
